An In-depth Technical Guide to the Synthesis and Characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose
An In-depth Technical Guide to the Synthesis and Characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose
Foreword: The Significance of α-(1→2)-Mannobiose in Glycoscience
In the intricate world of glycobiology, the precise architecture of oligosaccharides dictates their diverse biological roles, from cellular recognition to pathogen interaction. Among these complex carbohydrates, 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly referred to as α-(1→2)-mannobiose, emerges as a structure of considerable interest. This disaccharide is a key structural motif found in the high-mannose N-glycans of various glycoproteins, playing a crucial role in their folding, trafficking, and quality control within the cell. Furthermore, it is recognized by a variety of lectins, including those on the surface of immune cells, making it a critical component in the study of host-pathogen interactions and the development of novel therapeutics and vaccines.
This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering a reliable roadmap for the preparation and confirmation of this important disaccharide.
Part 1: Strategic Chemical Synthesis of α-(1→2)-Mannobiose
The chemical synthesis of a specific glycosidic linkage, such as the α-(1→2) bond in mannobiose, presents a significant challenge due to the multiple hydroxyl groups of similar reactivity on the monosaccharide units. A successful synthesis hinges on a well-designed protecting group strategy to selectively expose the C-2 hydroxyl group of the acceptor mannoside for glycosylation, and the stereoselective formation of the α-glycosidic bond.
Causality Behind the Experimental Choices: A Strategic Approach
The synthetic strategy outlined below employs a convergent approach, wherein a suitably protected glycosyl donor is coupled with a glycosyl acceptor with a single free hydroxyl group at the desired position.
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Glycosyl Donor Selection: A key to achieving the desired α-stereoselectivity in mannosylation is the use of a participating protecting group at the C-2 position of the glycosyl donor. An acetyl or benzoyl group at this position can form a transient cyclic acyloxonium ion intermediate, which shields the β-face of the anomeric carbon, thereby directing the incoming acceptor to attack from the α-face.
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Glycosyl Acceptor Design: The glycosyl acceptor must have all hydroxyl groups protected, except for the C-2 hydroxyl group, to ensure regioselective glycosylation. This is typically achieved through a series of protection and deprotection steps.
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Promoter System: The glycosylation reaction is promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which activates the glycosyl donor and facilitates the formation of the glycosidic bond.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-O-α-D-mannopyranosyl-D-mannopyranose.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established methodologies and serves as a robust starting point for the synthesis.[1][2]
Materials:
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D-Mannose
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Acetic anhydride
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Pyridine
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Hydrogen bromide in acetic acid
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p-Methoxyphenol
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Boron trifluoride etherate
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Benzyl bromide
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Sodium hydride
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N,N-Dimethylformamide (DMF)
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Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
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Dichloromethane (DCM)
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Palladium on carbon (10%)
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Sodium methoxide in methanol
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Standard laboratory glassware and purification apparatus (silica gel chromatography)
Step 1: Preparation of the Glycosyl Donor (Acetobromo-α-D-mannose)
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To a solution of D-mannose in pyridine at 0 °C, add acetic anhydride dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with ice and extract the product with ethyl acetate.
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Wash the organic layer with HCl (1M), saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain per-O-acetylated mannose.
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Dissolve the per-O-acetylated mannose in a minimal amount of dichloromethane and add hydrogen bromide in acetic acid.
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Stir the reaction at room temperature until the starting material is consumed.
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Pour the reaction mixture into ice-water and extract with dichloromethane.
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Wash the organic layer with cold water, saturated sodium bicarbonate, and brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude glycosyl donor, which can be used in the next step without further purification.
Step 2: Preparation of the Glycosyl Acceptor
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Synthesize p-methoxyphenyl α-D-mannopyranoside by reacting per-O-acetylated mannose with p-methoxyphenol in the presence of a Lewis acid catalyst like boron trifluoride etherate.
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Protect the 3, 4, and 6-hydroxyl groups of p-methoxyphenyl α-D-mannopyranoside using benzyl bromide and sodium hydride in DMF.
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This step requires careful control of stoichiometry to achieve selective protection, or a multi-step protection/deprotection sequence may be necessary to isolate the desired acceptor with a free 2-OH group. An alternative is to use orthogonal protecting groups. For a more direct approach, a strategy using benzoyl groups as permanent protecting groups and an acetyl group at the C2 position of the acceptor can be employed, allowing for selective removal of the acetyl group to expose the 2-OH for glycosylation.[1]
Step 3: Glycosylation
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Dissolve the glycosyl donor and acceptor in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
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Cool the reaction mixture to -40 °C.
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Add TMSOTf dropwise and stir the reaction at this temperature.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with triethylamine.
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Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
Step 4: Deprotection
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Dissolve the protected disaccharide in a suitable solvent (e.g., methanol/ethyl acetate).
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Add a catalytic amount of sodium methoxide to remove the acetyl groups.
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After deacetylation, remove the benzyl protecting groups by catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere.
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If a p-methoxyphenyl group was used for anomeric protection, it can be removed oxidatively.
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Purify the final product by size-exclusion chromatography or reversed-phase HPLC to obtain pure 2-O-α-D-mannopyranosyl-D-mannopyranose.
Part 2: Rigorous Characterization of α-(1→2)-Mannobiose
The unambiguous structural confirmation of the synthesized disaccharide is paramount. A combination of spectroscopic and analytical techniques is employed to verify the molecular weight, connectivity, and stereochemistry of the final product.
Self-Validating System of Protocols
The characterization workflow is designed to be a self-validating system. Mass spectrometry provides the molecular weight, while a suite of NMR experiments elucidates the detailed structure. The data from each technique should be consistent and complementary, providing a high degree of confidence in the final structure.
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of the synthesized disaccharide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized disaccharide and can provide information about its structure through fragmentation analysis.
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Expected Molecular Weight: The molecular formula for 2-O-α-D-mannopyranosyl-D-mannopyranose is C₁₂H₂₂O₁₁. The expected monoisotopic mass is 342.1162 g/mol .[3][4]
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Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
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Fragmentation Analysis: In tandem MS (MS/MS), the glycosidic bond is typically cleaved, resulting in fragment ions corresponding to the individual monosaccharide units. The fragmentation pattern can help to confirm the connectivity. Cross-ring fragmentation can also occur, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the detailed structural elucidation of oligosaccharides. A combination of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to determine the stereochemistry and linkage position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for α-(1→2)-Mannobiose
(Note: Chemical shifts are reported in ppm and are referenced to an internal standard. The exact values may vary depending on the solvent and temperature.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Reducing Mannose (Man-I) | ||
| H-1α / H-1β | ~5.18 / ~4.88 | ~94.5 / ~94.7 |
| H-2 | ~4.10 | ~80.0 |
| H-3 | ~3.85 | ~71.0 |
| H-4 | ~3.70 | ~67.5 |
| H-5 | ~3.90 | ~73.5 |
| H-6a / H-6b | ~3.80 / ~3.75 | ~61.5 |
| Non-reducing Mannose (Man-II) | ||
| H-1' | ~5.05 | ~101.0 |
| H-2' | ~4.20 | ~70.5 |
| H-3' | ~3.95 | ~71.5 |
| H-4' | ~3.75 | ~67.8 |
| H-5' | ~3.85 | ~74.0 |
| H-6'a / H-6'b | ~3.82 / ~3.78 | ~61.8 |
Data compiled from typical values for mannose-containing oligosaccharides.
Key NMR Experiments and Their Interpretation:
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¹H NMR: Provides information on the number of protons and their chemical environment. The anomeric protons (H-1 and H-1') are particularly diagnostic. A small coupling constant (J₁,₂ < 2 Hz) for the anomeric proton of the non-reducing mannose (Man-II) is indicative of an α-linkage.
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¹³C NMR: Shows the number of unique carbon atoms. The anomeric carbons (C-1 and C-1') resonate in the region of 90-110 ppm.
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COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each monosaccharide unit, allowing for the assignment of protons that are directly coupled to each other.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached proton assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for determining the linkage position. A correlation between the anomeric proton of the non-reducing mannose (H-1' of Man-II) and the C-2 of the reducing mannose (C-2 of Man-I) definitively confirms the α-(1→2) linkage.
Optical Rotation
The measurement of optical rotation provides information about the overall stereochemistry of the molecule. The specific rotation value can be compared to literature values for confirmation.
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Expected Value: The specific rotation for 2-O-α-D-mannopyranosyl-D-mannopyranose is expected to be positive.
Conclusion: A Foundation for Glycoscience Research
The successful synthesis and rigorous characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose provide researchers with a valuable tool to explore the multifaceted roles of this important disaccharide in biology. The detailed protocols and analytical workflows presented in this guide are designed to be both informative and practical, empowering scientists in the field of drug development and glycobiology to confidently produce and validate this key molecular probe. The ability to synthesize and confirm the structure of such complex carbohydrates is fundamental to advancing our understanding of their function and harnessing their potential for therapeutic applications.
References
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Reina, J. J., Di Maio, A., Ramos-Soriano, J., Figueiredo, R. C., & Rojo, J. (2016). Rapid and efficient synthesis of α(1-2)mannobiosides. Organic & Biomolecular Chemistry, 14(10), 2873-2882. [Link]
-
Trattnig, N., Kosma, P., & Ni Cheallaigh, A. (2020). Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor. In Carbohydrate Chemistry (pp. 1-10). CRC Press. [Link]
-
Figueroa-Perez, S., & Verez-Bencomo, V. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(9), 15077-15091. [Link]
-
PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Rapid and efficient synthesis of α(1-2)mannobiosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | C12H22O11 | CID 11099946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose | C12H22O11 | CID 5288739 - PubChem [pubchem.ncbi.nlm.nih.gov]
